N-(3-cyanophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide
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Overview
Description
N-(3-cyanophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors to form the pyridazinone ring.
Introduction of the p-Tolyl Group: This can be achieved through a Friedel-Crafts acylation reaction.
Attachment of the Cyanophenyl Group: This step may involve a nucleophilic substitution reaction.
Formation of the Propanamide Moiety: This can be done through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyanophenyl)-2-(6-oxo-3-(phenyl)pyridazin-1(6H)-yl)propanamide
- N-(3-cyanophenyl)-2-(6-oxo-3-(methyl)pyridazin-1(6H)-yl)propanamide
Uniqueness
N-(3-cyanophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide is unique due to the presence of the p-tolyl group, which may confer specific biological activities or chemical properties not found in similar compounds.
Properties
Molecular Formula |
C21H18N4O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide |
InChI |
InChI=1S/C21H18N4O2/c1-14-6-8-17(9-7-14)19-10-11-20(26)25(24-19)15(2)21(27)23-18-5-3-4-16(12-18)13-22/h3-12,15H,1-2H3,(H,23,27) |
InChI Key |
HNJMHHSHSZKOKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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